

Application Note: High-Yield Synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)-5-nitropyridine

CAS No.: 28232-30-6

Cat. No.: B1296033

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) Target Molecule: **2-(4-Chlorophenoxy)-5-nitropyridine**

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of **2-(4-chlorophenoxy)-5-nitropyridine** via Nucleophilic Aromatic Substitution (

) . The reaction couples 2-chloro-5-nitropyridine (electrophile) with 4-chlorophenol (nucleophile) using potassium carbonate as a base in polar aprotic media.

This scaffold is a critical intermediate in the development of agrochemicals (herbicides) and pharmaceutical agents (kinase inhibitors), leveraging the 5-nitro group as a versatile handle for subsequent reduction to amines.

Reaction Mechanism & Rationale

Mechanistic Insight ()

The synthesis proceeds via an addition-elimination mechanism. The pyridine ring is electron-deficient due to the electronegative nitrogen atom. The nitro group at the C-5 position further activates the ring, specifically at the C-2 position, by stabilizing the anionic Meisenheimer intermediate through resonance.

- Deprotonation: The base (

) deprotonates 4-chlorophenol to generate the more nucleophilic 4-chlorophenoxide anion.

- Addition: The phenoxide attacks the C-2 position of the pyridine, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex.
- Elimination: The chloride ion is expelled, restoring aromaticity and yielding the ether product.

Visualization: Reaction Pathway[1]



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Figure 1: Stepwise mechanism of the

reaction involving base activation and intermediate stabilization.

Materials & Equipment

Reagents

Reagent	CAS No.	MW (g/mol)	Equiv.[1]	Role
2-Chloro-5-nitropyridine	4548-45-2	158.54	1.0	Electrophile
4-Chlorophenol	106-48-9	128.56	1.05	Nucleophile
Potassium Carbonate ()	584-08-7	138.21	1.5	Base
DMF (N,N-Dimethylformamide)	68-12-2	-	5-10 vol	Solvent
Ethyl Acetate / Hexanes	-	-	-	Workup/Purification

Equipment

- Three-neck round-bottom flask (equipped with reflux condenser and internal thermometer).
- Magnetic stir bar or overhead stirrer (essential for slurry suspension).
- Oil bath or heating mantle.
- Rotary evaporator.^[1]

Experimental Protocol

Step-by-Step Methodology

Step 1: Reaction Setup

- Charge the reaction vessel with 4-chlorophenol (1.05 equiv) and anhydrous DMF (5 mL per gram of substrate).
- Add Potassium Carbonate (1.5 equiv) in a single portion.
 - Note: The mixture may warm slightly. Stir for 15 minutes at room temperature to ensure phenoxide formation.
- Add 2-Chloro-5-nitropyridine (1.0 equiv) to the stirring suspension.

Step 2: Reaction

- Heat the mixture to 80°C.
- Monitor the reaction by TLC (Mobile Phase: 20% EtOAc in Hexanes) or HPLC.
 - Endpoint: Disappearance of 2-chloro-5-nitropyridine ().
 - Duration: Typically 2–4 hours.

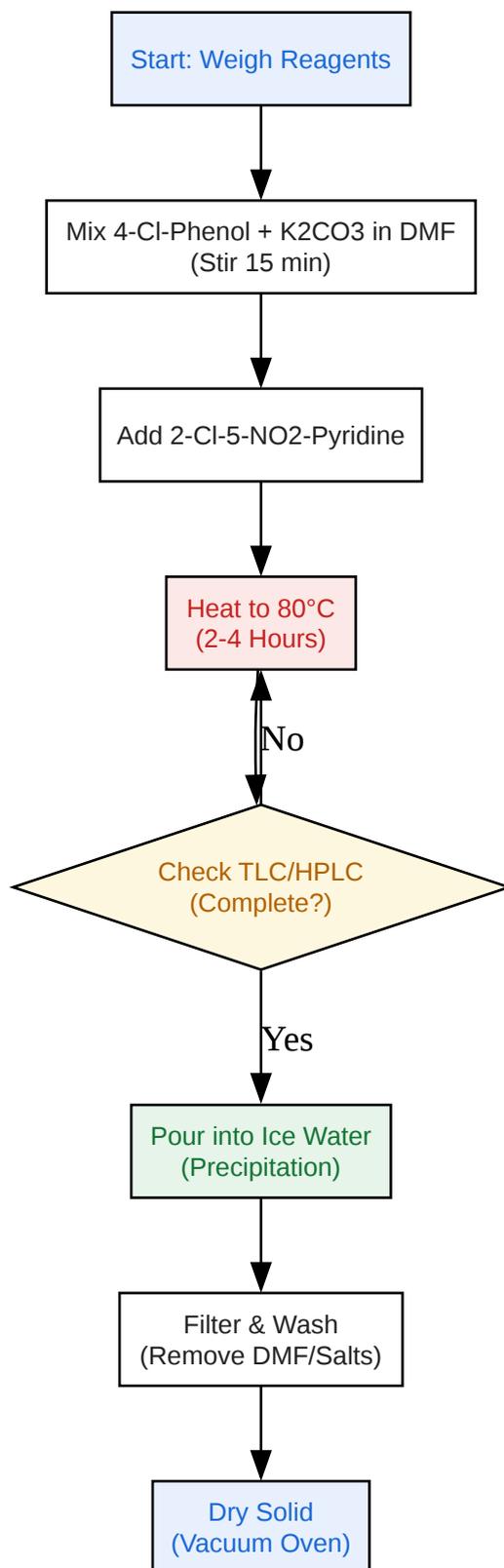
Step 3: Workup (Precipitation Method)

- Cool the reaction mixture to room temperature.
- Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.
 - Observation: The product should precipitate as a solid.
- Stir the aqueous slurry for 30 minutes to dissolve inorganic salts (, KCl).
- Filter the solid via vacuum filtration (Buchner funnel).
- Wash the filter cake with water (3x) to remove residual DMF and base.

Step 4: Purification

- Dry the crude solid in a vacuum oven at 45°C overnight.
- Recrystallization (if necessary): Dissolve in hot Ethanol or Ethanol/Water (9:1). Cool slowly to 4°C to crystallize.
 - Alternative: If the product oils out, extract the aqueous quench with Ethyl Acetate, wash with brine, dry over , and concentrate.

Workflow Diagram



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Figure 2: Operational workflow for the synthesis and isolation of the target ether.

Results & Characterization

Expected Data

- Appearance: Pale yellow to off-white solid.
- Yield: Typical isolated yields range from 85% to 95%.
- Melting Point: Expected range 105–110°C (Consistent with nitropyridine ether derivatives).

Spectral Analysis (Inferred)

- NMR (300 MHz,):
 - 9.05 (d, Hz, 1H, Py-H6) – Deshielded by nitro group.
 - 8.48 (dd, Hz, 1H, Py-H4).
 - 7.42 (d, Hz, 2H, Ar-H, AA'BB' system).
 - 7.10 (d, Hz, 2H, Ar-H, AA'BB' system).
 - 7.05 (d, Hz, 1H, Py-H3) – Shielded by ether oxygen.

Safety & Waste Disposal

- 2-Chloro-5-nitropyridine: Potentially toxic and a skin sensitizer. Handle in a fume hood.
- DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
- Waste:

- Aqueous filtrate contains DMF and potassium salts; dispose of as basic aqueous waste.
- Solid waste (filter paper, crude residues) goes to hazardous solid waste.

References

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